
(4-Methoxypentyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxypentyl)(methyl)amine is an organic compound with the molecular formula C7H17NO It is a secondary amine, characterized by the presence of a methoxy group attached to the fourth carbon of a pentyl chain, which is further bonded to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypentyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of methylamine with 4-methoxypentyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Methylamine and 4-methoxypentyl halide (e.g., 4-methoxypentyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Procedure: The reactants are mixed in an appropriate solvent (e.g., ethanol or methanol) and heated to reflux for several hours. The product is then isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxypentyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products Formed
Oxidation: 4-Methoxypentanal or 4-methoxypentanone.
Reduction: 4-Methoxypentanol or 4-methoxypentylamine.
Substitution: 4-Iodopentyl(methyl)amine.
Applications De Recherche Scientifique
(4-Methoxypentyl)(methyl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving amine metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (4-Methoxypentyl)(methyl)amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylamine: Similar in structure but with a phenyl group instead of a pentyl chain.
4-Methoxybenzylamine: Contains a benzyl group instead of a pentyl chain.
4-Methoxyphenethylamine: Features a phenethyl group instead of a pentyl chain.
Uniqueness
(4-Methoxypentyl)(methyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group and pentyl chain combination make it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
4-methoxy-N-methylpentan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-7(9-3)5-4-6-8-2/h7-8H,4-6H2,1-3H3 |
Clé InChI |
OTIBDNPGQUBBMC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCNC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
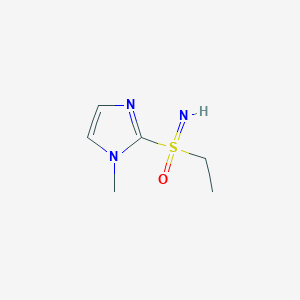
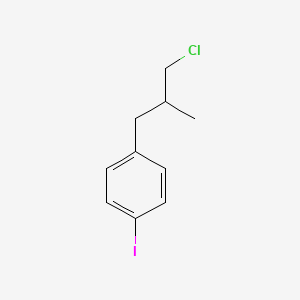

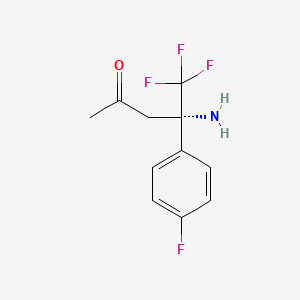
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)

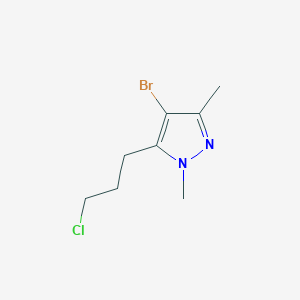
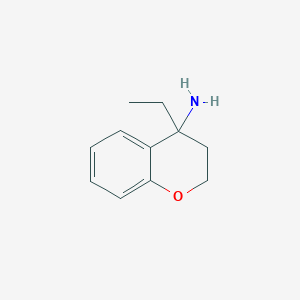
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
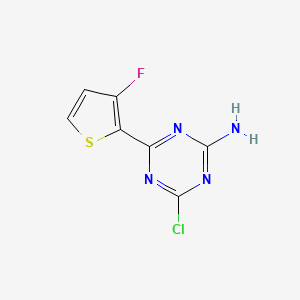
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)
